molecular formula C17H21N B3109089 N-[(4-phenylphenyl)methyl]butan-1-amine CAS No. 170115-41-0

N-[(4-phenylphenyl)methyl]butan-1-amine

Cat. No. B3109089
CAS RN: 170115-41-0
M. Wt: 239.35 g/mol
InChI Key: OLVPJPWEIMFIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenylphenyl)methyl]butan-1-amine, also known as PBMA, is a chemical compound that belongs to the family of phenethylamines. This compound has gained significant attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Chemical Structure and Comparative Analysis

N-[(4-phenylphenyl)methyl]butan-1-amine is related to various chemical compounds used in scientific research. For instance, the compound N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine was found in the Japanese market, showcasing the continuous survey and interest in similar compounds for potential scientific applications, though this particular compound is controlled as a narcotic. The study details the structure elucidation and comparative analysis with related compounds, highlighting the importance of understanding the chemical structure and properties of such molecules in scientific research (Matsumoto et al., 2006).

Intermediate in Antibiotic Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. This showcases the role of similar compounds in the synthesis of antibiotics, contributing to the field of veterinary medicine and antibiotic development (Fleck et al., 2003).

Synthesis of Cyclic Beta-amino Alcohol Derivatives

Compounds related to N-[(4-phenylphenyl)methyl]butan-1-amine have been used as key intermediates in the synthesis of cyclic beta-amino alcohol derivatives. For example, the Ir-catalyzed allylic aminations and subsequent reactions led to the effective synthesis of various cyclic beta-amino alcohol derivatives, indicating the utility of such compounds in complex chemical syntheses (Lee et al., 2007).

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, structurally related to N-[(4-phenylphenyl)methyl]butan-1-amine, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the broad applicability of related compounds in the field of asymmetric synthesis and organic chemistry (Ellman et al., 2002).

Bioactive Metabolite Production

A related compound, 4-(N-methyl-N-phenyl amino) butan-2-one, produced by Aspergillus gorakhpurensis, exhibited strong inhibitory activity towards bacteria and fungi, demonstrating the potential of similar compounds in the production of bioactive metabolites with antimicrobial properties (Busi et al., 2009).

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-2-3-13-18-14-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVPJPWEIMFIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenylphenyl)methyl]butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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